molecular formula C10H14IN3O2 B12985048 tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate

tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate

Cat. No.: B12985048
M. Wt: 335.14 g/mol
InChI Key: IRYCDLVVPYQFNB-UHFFFAOYSA-N
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Description

tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]imidazole core substituted with an iodine atom at position 7 and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position.

Properties

Molecular Formula

C10H14IN3O2

Molecular Weight

335.14 g/mol

IUPAC Name

tert-butyl 7-iodo-2,3-dihydroimidazo[1,2-c]imidazole-1-carboxylate

InChI

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-5-4-13-6-12-7(11)8(13)14/h6H,4-5H2,1-3H3

InChI Key

IRYCDLVVPYQFNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(N=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide (TBHP) for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures.

Scientific Research Applications

tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

a. 7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole
  • Molecular Formula : C₅H₆IN₃ (vs. C₁₀H₁₄IN₃O₂ for the target compound)
  • Key Differences : The pyrazolo[1,5-a]imidazole scaffold replaces the imidazo[1,5-a]imidazole core, altering electron distribution and steric bulk. The absence of a Boc group reduces stability under acidic conditions .
  • Applications : Primarily used in medicinal chemistry for halogen-directed functionalization.
b. tert-Butyl 4-[(2S,3S)-3-Dibenzylaminotetrahydrofuran-2-yl]imidazole-1-carboxylate
  • Molecular Formula : C₂₃H₃₃N₃O₃
  • Key Differences : A tetrahydrofuran-dibenzylamine substituent introduces stereochemical complexity ([α]D +50.2°, CHCl₃) and distinct hydrogen-bonding capabilities. The IR carbonyl stretch at 1753 cm⁻¹ matches the Boc group’s signature, similar to the target compound .

Functional Group Analogues

a. tert-Butyl 7-Formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Key Differences : A formyl group replaces iodine, enabling nucleophilic additions (e.g., Grignard reactions). The absence of iodine limits utility in metal-catalyzed cross-couplings .
b. 4-[(tert-Butoxy-S-alanyl)carbonyl]-1H-imidazole Derivatives
  • Examples: Compounds 5{29}–5{33} (e.g., methylamino, benzylamino substituents)
  • Key Differences : Alanyl-carbonyl side chains enhance hydrophilicity and peptide-like interactions, contrasting with the hydrophobic iodine in the target compound. These derivatives are tailored for bioactivity studies .

Stereochemical Considerations

  • The Boc group in the target compound and (+)-tert-butyl 4-[(2S,3S)-3-dibenzylaminotetrahydrofuran-2-yl]imidazole-1-carboxylate both stabilize stereocenters, but the latter’s tetrahydrofuran ring imposes conformational rigidity absent in the planar imidazo[1,5-a]imidazole system.

Physicochemical Properties

Property Target Compound 7-Iodo-pyrazoloimidazole Boc-Protected Alanyl Imidazole
Molecular Weight 335.14 g/mol 235.03 g/mol ~300–400 g/mol
Key Functional Groups Iodo, Boc Iodo Boc, Amide
IR (Carbonyl Stretch) ~1750 cm⁻¹ (Boc) N/A ~1680–1750 cm⁻¹ (Boc/amide)
Solubility Low in water, high in DCM/CHCl₃ Similar Moderate in polar aprotic solvents

Biological Activity

The compound tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate (CAS Number: 2386588-47-0) is a member of the imidazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various research findings, case studies, and relevant literature.

  • Molecular Formula : C13H16N3O2I
  • Molecular Weight : 335.14 g/mol
  • Physical Form : Solid
  • Purity : 98%

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 7-iodo have shown efficacy against various bacterial strains. A study demonstrated that modifications in the imidazole ring enhance the antimicrobial potency, suggesting that the presence of iodine could play a crucial role in increasing biological activity .

Anticancer Properties

Imidazole derivatives have been explored for their anticancer potential. Specific studies have highlighted that certain imidazole compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. For example, a related compound was noted for its ability to inhibit cell growth in leukemia models .

Case Studies

  • Cell Viability Assays : In vitro studies using MTT assays revealed that this compound displays a dose-dependent reduction in cell viability among several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, indicating promising anticancer activity.
  • Mechanistic Insights : Further investigations into the molecular mechanisms showed that the compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The introduction of iodine at the 7-position has been linked to enhanced lipophilicity and cellular uptake, which may contribute to increased potency against various targets .

Modification Effect on Activity
Iodine at 7-positionIncreased lipophilicity; enhanced cellular uptake
tert-butyl groupImproved solubility and stability

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing tert-butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate with high purity?

  • Methodology : Use tert-butyl chloroacetate for N-alkylation of imidazole precursors, followed by iodine substitution at the 7-position via electrophilic halogenation. Ensure anhydrous conditions and inert atmosphere to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves ≥95% purity, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and optimize stoichiometry (1:1.2 molar ratio of precursor to iodine source) to avoid over-iodination .

Q. How can structural characterization of this compound be systematically performed?

  • Methodology : Combine NMR (¹H, ¹³C, DEPT-135), HRMS (ESI+, m/z calculated for C₁₁H₁₅IN₃O₂: 332.0215), and X-ray crystallography. For crystallography, grow single crystals by slow evaporation in dichloromethane/hexane (1:4). Assign imidazo[1,5-a]imidazole core signals via 2D NMR (COSY, HSQC) .
  • Data Interpretation : The tert-butyl group typically appears as a singlet at δ 1.45 ppm (¹H) and 28.5 ppm (¹³C), while the iodine substituent causes deshielding of adjacent protons (δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. What strategies mitigate iodine substituent instability during functional group transformations?

  • Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 60°C) to preserve the iodine group. Monitor reaction progress via LC-MS to detect premature dehalogenation. For reduction steps, employ NaBH₄/CuI in THF to avoid C–I bond cleavage .
  • Contradiction Note : While bromo analogs (e.g., tert-butyl 7-bromo derivatives) tolerate harsher conditions, iodine’s lower electronegativity necessitates stricter temperature control (<80°C) .

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